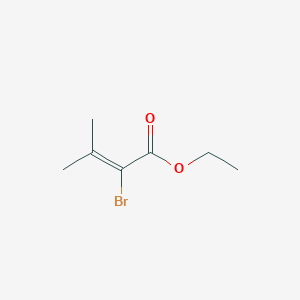

Ethyl 2-bromo-3-methylbut-2-enoate

Übersicht

Beschreibung

Ethyl 2-bromo-3-methylbut-2-enoate is a chemical compound with the molecular formula C7H11BrO2 and a molecular weight of 207.06 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3-methylbut-2-enoate can be synthesized through various methods. One common method involves the bromination of ethyl 3-methylbut-2-enoate using bromine or N-bromosuccinimide (NBS) under irradiation with light . Another method involves the reaction of isoprene with hydrobromic acid or hydrogen bromide gas in the presence of a cuprous halide catalyst .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial production .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the C2 position undergoes nucleophilic substitution under various conditions. This reactivity is critical for synthesizing derivatives with modified functional groups.

Key Reagents and Conditions :

-

Hydroxide ions : Aqueous or alcoholic NaOH facilitates substitution to form ethyl 2-hydroxy-3-methylbut-2-enoate .

-

Ammonia : Reaction in alcoholic NH₃ yields ethyl 2-amino-3-methylbut-2-enoate .

-

Organometallic reagents : Grignard reagents (e.g., CH₃MgBr) replace bromine with alkyl groups in anhydrous THF .

Mechanism :

The reaction proceeds via an Sₙ2 mechanism due to the steric hindrance from the adjacent methyl group, favoring backside attack.

Reduction Reactions

The ester and double bond moieties are susceptible to reduction under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Ester reduction | LiAlH₄, dry ether, 0°C → RT | 2-Bromo-3-methylbut-2-en-1-ol | |

| Double bond hydrogenation | H₂, Pd/C, ethanol, 25°C | Ethyl 2-bromo-3-methylbutanoate |

Notes :

-

LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the bromine or double bond .

-

Catalytic hydrogenation saturates the double bond but retains the bromine .

Oxidation and Hydrolysis Reactions

The compound undergoes oxidation at the double bond and hydrolysis of the ester group.

Oxidation :

-

KMnO₄/H₂SO₄ : Cleaves the double bond to form 2-bromo-3-methylbutanedioic acid .

-

Ozone (O₃) : Ozonolysis yields brominated carbonyl compounds .

Hydrolysis :

-

Acidic (HCl/H₂O) : Produces 2-bromo-3-methylbut-2-enoic acid .

-

Basic (NaOH/H₂O) : Forms sodium 2-bromo-3-methylbut-2-enoate .

Conjugate Addition Reactions

The α,β-unsaturated ester participates in Michael additions with nucleophiles like amines or thiols.

Example :

Comparative Reactivity Table

| Reaction Type | Substrate Position | Key Functional Group | Product Stability |

|---|---|---|---|

| Substitution | C2 (Br) | Electrophilic Br | High (stable enolate) |

| Reduction | Ester/alkene | Electron-deficient | Moderate (steric hindrance) |

| Oxidation | Alkene | Conjugated system | Low (over-oxidation risk) |

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Ethyl 2-bromo-3-methylbut-2-enoate serves as a versatile intermediate in organic synthesis. Its structural features enable it to participate in various chemical reactions, making it valuable for the preparation of complex molecules.

Synthesis of Pharmaceuticals

This compound is utilized in the synthesis of pharmaceutical compounds. For instance, it can be employed as a precursor in the synthesis of biologically active molecules, including potential anticancer agents and antimicrobial compounds. Research indicates that derivatives of this compound exhibit significant biological activities due to the presence of the bromine atom, which enhances reactivity and biological interaction capabilities .

Nucleophilic Substitution Reactions

The bromine atom in this compound facilitates nucleophilic substitution reactions, allowing for the formation of various derivatives. This property is crucial for developing new compounds with tailored functionalities. For example, when reacted with different nucleophiles, it can yield esters, amines, or other functional groups .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing a novel anticancer agent. The compound was reacted with an amine under controlled conditions to yield a derivative that showed promising cytotoxic activity against several cancer cell lines. The reaction conditions included using sodium hydride as a base in dimethylformamide (DMF), resulting in a product yield of approximately 21% after purification .

Case Study 2: Development of Imaging Agents

This compound has been explored as a precursor for developing imaging agents used in positron emission tomography (PET). One specific application involved the brominated derivative being labeled with a radioactive isotope for tumor imaging studies. The results indicated that this compound could effectively visualize tumors in small animal models, showcasing its potential in medical diagnostics .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| This compound | Bromine at C2; methyl group at C3 | Synthesis of pharmaceuticals and imaging agents |

| Methyl 4-bromo-3-methylbut-2-enoate | Bromine at C4; lacks ethyl group | Organic synthesis and reaction mechanism studies |

| Ethyl 4-bromoacrylate | Lacks methyl group; more reactive | Precursor for various organic transformations |

Wirkmechanismus

The mechanism of action of ethyl 2-bromo-3-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various products. The double bond in the compound also allows for addition reactions, which can modify its chemical structure and properties .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-bromo-3-methylbut-2-enoate can be compared with other similar compounds, such as:

Ethyl 3-methylbut-2-enoate: Lacks the bromine atom, making it less reactive in substitution reactions.

Ethyl 2-methylbut-2-enoate: Similar structure but different reactivity due to the absence of the bromine atom.

Mthis compound: Similar compound with a methyl ester group instead of an ethyl ester group.

Biologische Aktivität

Ethyl 2-bromo-3-methylbut-2-enoate, also known as ethyl α-bromoisovalerate, is a compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

- Chemical Formula: C7H13BrO2

- Molecular Weight: 209.081 g/mol

- CAS Registry Number: 609-12-1

The compound features a bromo group that enhances its reactivity, making it a valuable intermediate in organic synthesis.

Synthesis

This compound can be synthesized through various methods. One notable approach involves the bromination of ethyl 3,3-dimethylacrylate using N-bromosuccinimide (NBS) under reflux conditions, which yields both (E) and (Z) isomers of the product. The purity and structure of the compound can be confirmed through High-Performance Liquid Chromatography (HPLC) and spectral analysis techniques such as NMR and mass spectrometry .

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted on its derivatives showed inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

2. Cytotoxicity and Anticancer Activity

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in certain cancer cells, making it a candidate for further investigation as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death .

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which could have implications in treating diseases where these enzymes are overactive. For instance, it has shown potential as an inhibitor of certain proteases involved in disease progression .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its effectiveness as an antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

A research article in Cancer Letters reported that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM, suggesting that further exploration into its mechanism could lead to novel cancer therapies .

Comparative Table of Biological Activities

Eigenschaften

IUPAC Name |

ethyl 2-bromo-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-4-10-7(9)6(8)5(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBRKARECIOFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80478405 | |

| Record name | Ethyl 2-bromo-3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79405-50-8 | |

| Record name | Ethyl 2-bromo-3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.